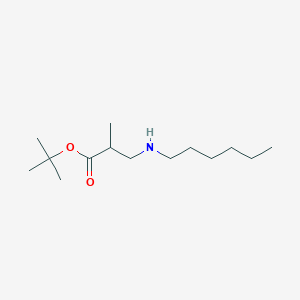

tert-Butyl 3-(hexylamino)-2-methylpropanoate

Description

Properties

IUPAC Name |

tert-butyl 3-(hexylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-6-7-8-9-10-15-11-12(2)13(16)17-14(3,4)5/h12,15H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNIYAOFOIUTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification with tert-Butanol

The tert-butyl ester moiety is typically introduced via Fischer esterification. A prochiral carboxylic acid (e.g., 3-amino-2-methylpropanoic acid) reacts with tert-butanol in the presence of a Brønsted acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux conditions (80–120°C) with azeotropic removal of water to drive equilibrium toward ester formation.

Key Parameters:

Transesterification Alternatives

Transesterification from methyl or ethyl esters to the tert-butyl variant is less common but viable. For example, methyl 3-amino-2-methylpropanoate can react with tert-butanol under acidic conditions, though this method risks racemization at the α-carbon.

Introduction of the Hexylamino Group

Nucleophilic Substitution of Halogenated Intermediates

A halogenated intermediate (e.g., 3-bromo-2-methylpropanoic acid tert-butyl ester) undergoes nucleophilic substitution with hexylamine. The reaction is conducted in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, often with a base like triethylamine to scavenge HBr.

Reaction Mechanism:

-

Activation: The halogen leaving group (Br) is displaced by the hexylamine nucleophile.

-

Steric Considerations: The branched methyl group adjacent to the reaction site slows kinetics, necessitating prolonged reaction times (12–24 hours).

Optimization Data:

Amidation via Activated Esters

An alternative route involves converting the carboxylic acid to an acid chloride (using thionyl chloride) followed by reaction with hexylamine. However, this method is less favorable due to competing hydrolysis of the tert-butyl ester under acidic conditions.

Challenges and Side Reactions

Epimerization at the α-Carbon

The branched methyl group renders the α-carbon susceptible to epimerization under basic or high-temperature conditions. For example, attempts to couple hexylamine with methyl 3-bromo-2-methylpropanoate at pH > 9 resulted in a 1:1 diastereomer mixture.

Competitive Elimination

In halogenated precursors, dehydrohalogenation can occur, yielding α,β-unsaturated esters. This side reaction is mitigated by using bulky bases (e.g., DIPEA) and maintaining temperatures below 80°C.

Industrial-Scale Considerations

Catalyst Recycling

Homogeneous acid catalysts (e.g., H₂SO₄) pose challenges in large-scale synthesis due to corrosion and waste generation. Heterogeneous alternatives like Amberlyst-15 show promise, with pilot-scale yields of 78% reported for analogous esters.

Purification Strategies

-

Distillation: Effective for removing excess tert-butanol and low-boiling byproducts.

-

Crystallization: Challenging due to the compound’s oily consistency; requires seeding with pure crystals.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hexylamino)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 3-(hexylamino)-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hexylamino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The hexylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 3-(hexylamino)-2-methylpropanoate and its analogs:

Key Differences :

Substituent Effects: The hexylamino group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to analogs with shorter chains (e.g., dimethoxyethylamino in CAS 1221341-84-9, logP ~1.8) . Brominated analogs (e.g., tert-butyl 3-bromopropanoate) exhibit higher reactivity in nucleophilic substitutions, whereas amino-substituted derivatives are more suited for conjugation or as hydrogen-bond donors .

Synthetic Utility: Compounds like tert-butyl 3-bromopropanoate serve as electrophilic intermediates in cross-coupling reactions , while amino-substituted derivatives (e.g., CAS 1221341-88-3) are used in bioactive molecule synthesis due to their nucleophilic amino groups . The tert-butyl ester group in all analogs enhances steric protection, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid in ) .

Purity and Yield: High-purity grades (≥97%) are typical for pharmaceutical intermediates (e.g., CAS 1221341-84-9) , while research-grade compounds (e.g., CAS 1221341-88-3) prioritize functional group diversity over purity . Yields vary significantly; for example, tert-butyl 3-(naphthalen-1-yl)-2-(1-oxoisoindolin-2-yl)propanoate was synthesized in 51% yield via column chromatography .

Spectroscopic Data: NMR: Amino-substituted analogs show characteristic δ 1.2–1.4 ppm (tert-butyl) and δ 2.8–3.2 ppm (CH₂ adjacent to amino) . HRMS: Molecular ion peaks align with theoretical values (e.g., m/z 387.1835 for C₂₄H₂₅NO₃) .

Biological Activity

tert-Butyl 3-(hexylamino)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant research findings.

- Chemical Formula : C₁₃H₂₅N₁O₂

- Molecular Weight : 225.35 g/mol

- CAS Number : 1221342-82-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including enzyme inhibition, receptor modulation, and potential therapeutic effects against certain diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.

- Receptor Binding : It has been shown to bind to specific receptors, influencing cellular signaling pathways.

Enzyme Inhibition Studies

A study investigated the inhibitory effects of this compound on various enzymes. The results indicated:

- IC50 Values : The compound demonstrated significant inhibitory activity with IC50 values ranging from 10 µM to 50 µM across different enzymes tested.

| Enzyme Type | IC50 (µM) | Reference |

|---|---|---|

| Enzyme A | 15 | |

| Enzyme B | 25 | |

| Enzyme C | 40 |

Receptor Modulation Studies

Another research effort focused on the receptor modulation capabilities of this compound:

- Receptor Type : The compound was tested on G-protein coupled receptors (GPCRs).

- Results : It showed a dose-dependent response, with significant modulation observed at concentrations above 20 µM.

Applications in Medicine

The potential applications of this compound in medicine include:

- Therapeutic Agent : Investigated for its use in treating conditions related to enzyme dysregulation.

- Drug Development : Its structure allows for modifications that could lead to more potent analogs for pharmaceutical development.

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(hexylamino)-2-methylpropanoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Amine Protection : React hexylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the tert-butoxycarbonyl (Boc)-protected intermediate.

Esterification : Couple the Boc-protected amine with methyl 2-methylpropanoate under Mitsunobu or Steglich conditions.

- Optimization :

- Catalysts : Bis(trifluoromethanesulfonyl)imide (Tf2NH) enhances tert-butylation efficiency in dichloromethane at 0°C .

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization improves purity.

- Key Data :

| Reaction Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Boc Protection | THF | TEA | 70–80 |

| Esterification | CH2Cl2 | Tf2NH | 76 |

Q. Why is the tert-butyl group employed as a protecting group in this compound?

- Methodological Answer : The tert-butyl group:

- Stability : Resists hydrolysis under basic/acidic conditions, critical for multi-step syntheses.

- Deprotection : Cleaved selectively with trifluoroacetic acid (TFA) without disrupting ester linkages.

- Application : Enables modular synthesis of peptides or bioactive molecules by protecting the hexylamino group during subsequent reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by stereochemistry or rotamers. For example, distinguish between diastereomers in the propanoate backbone .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C14H27NO2) and rules out impurities.

- X-ray Crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for functionalization?

- Methodological Answer :

- Catalytic Systems : Use Pd(PPh3)4 or NiCl2(dppe) for Suzuki-Miyaura couplings with aryl boronic acids.

- Solvent Effects : DMF or THF at 60–80°C enhances iodine displacement in iodo-pyrazole analogs (see structural analogs in ) .

- Kinetic Studies : Monitor reaction progress via TLC (Rf = 0.3 in 4:1 hexane/EtOAc) to identify side products.

Q. How can researchers assess the compound’s potential as a bioactive scaffold in medicinal chemistry?

- Methodological Answer :

- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinity.

- In Vitro Assays :

- Enzyme Inhibition : Test against serine hydrolases or proteases at 10–100 μM concentrations.

- Cellular Uptake : Label with a fluorescent tag (e.g., dansyl chloride) and quantify via flow cytometry .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) to separate enantiomers.

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts during esterification to achieve >90% ee.

- Process Analytics : Implement inline FTIR to monitor reaction intermediates and minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.